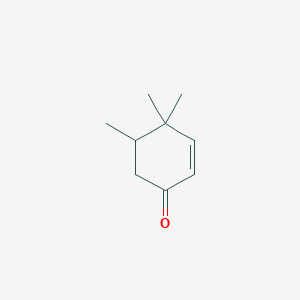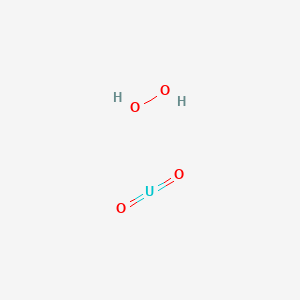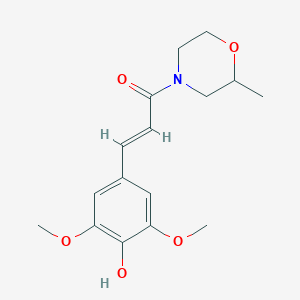
Morpholine, 4-(3,5-dimethoxy-4-hydroxycinnamoyl)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-(3,5-dimethoxy-4-hydroxycinnamoyl)-2-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research.
Wirkmechanismus
The mechanism of action of Morpholine, 4-(3,5-dimethoxy-4-hydroxycinnamoyl)-2-methyl- involves the inhibition of various enzymes and signaling pathways involved in oxidative stress, inflammation, and cancer progression. It has been shown to modulate the expression of genes involved in these pathways, leading to its therapeutic effects.
Biochemische Und Physiologische Effekte
Morpholine, 4-(3,5-dimethoxy-4-hydroxycinnamoyl)-2-methyl- has been shown to possess several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. It has been shown to reduce oxidative stress and inflammation in various cell types and animal models. Additionally, it has been shown to inhibit cancer cell proliferation and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Morpholine, 4-(3,5-dimethoxy-4-hydroxycinnamoyl)-2-methyl- has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Zukünftige Richtungen
There are several future directions for the study of Morpholine, 4-(3,5-dimethoxy-4-hydroxycinnamoyl)-2-methyl-. These include further studies to determine its optimal dosage and administration route, the development of novel therapeutic agents based on its structure, and the identification of new targets and pathways for its therapeutic effects. Additionally, there is a need for further studies to determine its potential toxicity and safety profile in humans.
Conclusion:
In conclusion, Morpholine, 4-(3,5-dimethoxy-4-hydroxycinnamoyl)-2-methyl- is a promising compound for the development of novel therapeutic agents for various diseases. Its antioxidant, anti-inflammatory, and anticancer properties make it a valuable candidate for further research. However, further studies are needed to determine its optimal dosage and administration route, potential toxicity, and safety profile in humans.
Synthesemethoden
Morpholine, 4-(3,5-dimethoxy-4-hydroxycinnamoyl)-2-methyl- can be synthesized through a multi-step process involving the condensation of 3,5-dimethoxy-4-hydroxycinnamic acid with morpholine and subsequent reduction of the resulting product. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
Morpholine, 4-(3,5-dimethoxy-4-hydroxycinnamoyl)-2-methyl- has been extensively studied for its potential applications in biochemical and physiological research. It has been shown to possess antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for the development of novel therapeutic agents.
Eigenschaften
CAS-Nummer |
16562-71-3 |
|---|---|
Produktname |
Morpholine, 4-(3,5-dimethoxy-4-hydroxycinnamoyl)-2-methyl- |
Molekularformel |
C16H21NO5 |
Molekulargewicht |
307.34 g/mol |
IUPAC-Name |
(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C16H21NO5/c1-11-10-17(6-7-22-11)15(18)5-4-12-8-13(20-2)16(19)14(9-12)21-3/h4-5,8-9,11,19H,6-7,10H2,1-3H3/b5-4+ |
InChI-Schlüssel |
MHFGOMQNFJVNKY-SNAWJCMRSA-N |
Isomerische SMILES |
CC1CN(CCO1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)O)OC |
SMILES |
CC1CN(CCO1)C(=O)C=CC2=CC(=C(C(=C2)OC)O)OC |
Kanonische SMILES |
CC1CN(CCO1)C(=O)C=CC2=CC(=C(C(=C2)OC)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



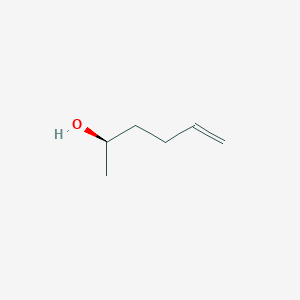
![2-[(4-Ethoxyphenoxy)methyl]oxirane](/img/structure/B103397.png)
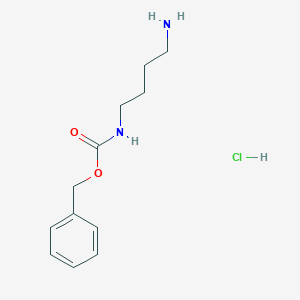
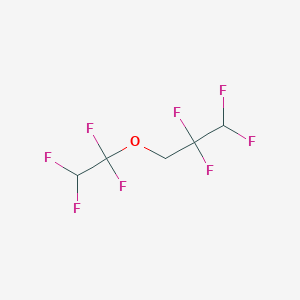
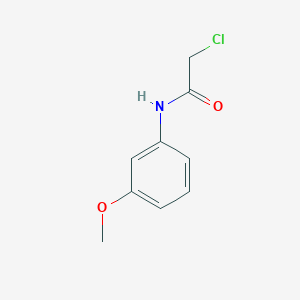
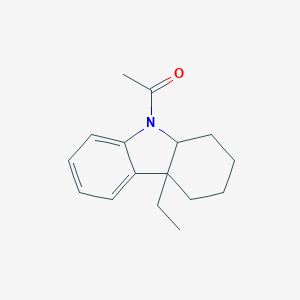
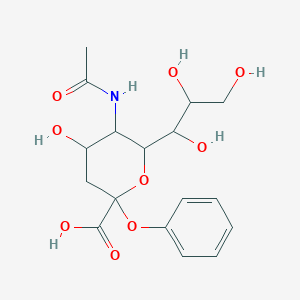
![1,3-Bis(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)-1,1,3,3-tetramethyldisiloxane](/img/structure/B103410.png)
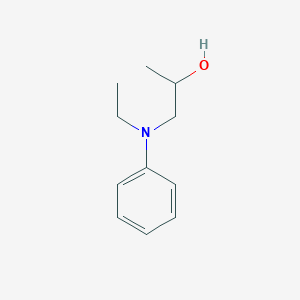
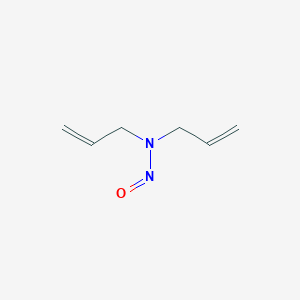
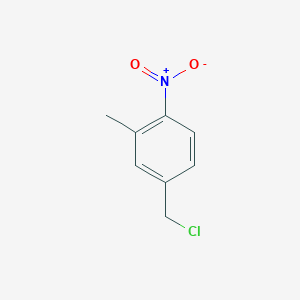
![2-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B103419.png)
